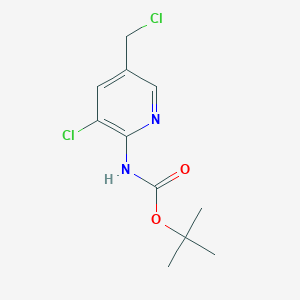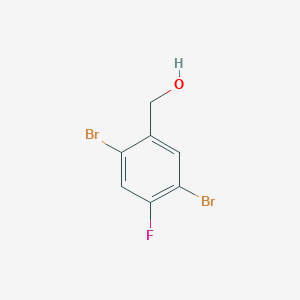
1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene is an organic compound characterized by the presence of difluoromethoxy, methoxy, and nitro functional groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene typically involves the introduction of the difluoromethoxy group onto a benzene ring. One common method is the reaction of a suitable benzene derivative with difluoromethyl ether in the presence of a catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the selective formation of the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Análisis De Reacciones Químicas
1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparación Con Compuestos Similares
1-(Difluoromethoxy)-4-methoxy-2-nitrobenzene can be compared with other similar compounds, such as:
1-(Difluoromethoxy)-4-iodobenzene: This compound has an iodine atom instead of a nitro group, which affects its reactivity and applications.
1-(Difluoromethoxy)-2,2,2-trifluoroethane:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C8H7F2NO4 |
|---|---|
Peso molecular |
219.14 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO4/c1-14-5-2-3-7(15-8(9)10)6(4-5)11(12)13/h2-4,8H,1H3 |
Clave InChI |
CJRWZVCOTDAROG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14854078.png)
